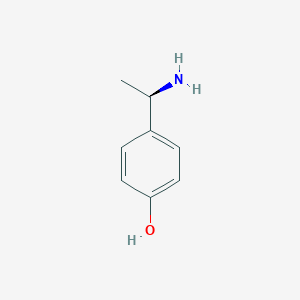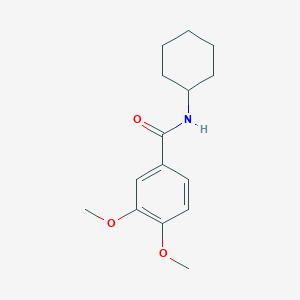
N-cyclohexyl-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-3,4-dimethoxybenzamide (CBDM) is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the benzamide family of compounds and is known for its potential therapeutic properties. CBDM has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential use in a variety of research applications.
作用机制
N-cyclohexyl-3,4-dimethoxybenzamide is believed to act on the endocannabinoid system in the body, specifically the CB1 and CB2 receptors. It is thought to modulate the activity of these receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-cyclohexyl-3,4-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain, as well as to have anticonvulsant properties. It has also been shown to have a neuroprotective effect, potentially making it useful in the treatment of neurological disorders.
实验室实验的优点和局限性
N-cyclohexyl-3,4-dimethoxybenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research. It also has a well-understood mechanism of action, making it easier to study. However, there are also limitations to its use, including potential toxicity and the need for further research to fully understand its effects.
未来方向
There are several potential future directions for research on N-cyclohexyl-3,4-dimethoxybenzamide. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Further research is also needed to fully understand its mechanism of action and potential side effects.
合成方法
N-cyclohexyl-3,4-dimethoxybenzamide can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction. This involves the reaction of cyclohexyl chloride with 3,4-dimethoxybenzoic acid in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then purified using column chromatography to obtain pure N-cyclohexyl-3,4-dimethoxybenzamide.
科学研究应用
N-cyclohexyl-3,4-dimethoxybenzamide has been studied extensively for its potential therapeutic properties, including its ability to act as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been studied for its potential use in the treatment of various neurological disorders, such as epilepsy and Parkinson's disease.
属性
CAS 编号 |
86425-50-5 |
|---|---|
产品名称 |
N-cyclohexyl-3,4-dimethoxybenzamide |
分子式 |
C15H21NO3 |
分子量 |
263.33 g/mol |
IUPAC 名称 |
N-cyclohexyl-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H21NO3/c1-18-13-9-8-11(10-14(13)19-2)15(17)16-12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,16,17) |
InChI 键 |
QPJQDANJFGRQFO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



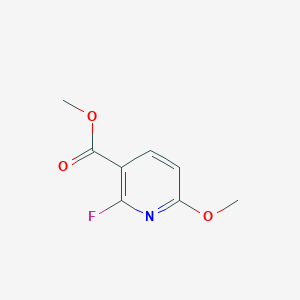
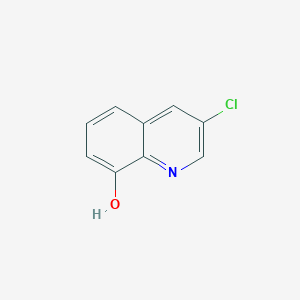
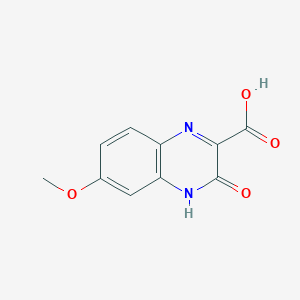
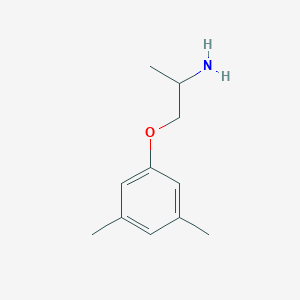

![1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B181491.png)
![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B181494.png)
![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)

![5-Bromobenzo[c][1,2,5]selenadiazole](/img/structure/B181497.png)



